molecular formula C12H16OS B7990598 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one

Cat. No.: B7990598
M. Wt: 208.32 g/mol
InChI Key: WBBXFFVYPHOROG-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one is an organic compound with the molecular formula C12H16OS It is a ketone derivative characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one typically involves the alkylation of 3-(methylthio)phenylacetonitrile with 2-bromo-2-methylpropane, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The hydrolysis step is usually carried out under acidic conditions, and the final oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids, sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular enzymes and receptors, leading to changes in metabolic pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylbutan-1-one: Lacks the methylthio group, resulting in different chemical and biological properties.

    3-Methyl-3-(methylthio)butanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

    3-Methyl-1-phenyl-3-pentanol: Similar structure but with an additional carbon in the backbone, affecting its physical and chemical properties.

Uniqueness

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one is unique due to the presence of both a methylthio group and a ketone functional group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-methyl-1-(3-methylsulfanylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXFFVYPHOROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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